molecular formula C49H76O19 B12425452 Isoescin Ie

Isoescin Ie

Número de catálogo: B12425452
Peso molecular: 969.1 g/mol
Clave InChI: WZAAXYBBKLYKDH-SDDXPSMISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoescin Ie is a derivative of Aescine, a natural mixture of triterpene saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is known for its various pharmacological properties, including anti-inflammatory, anti-edematous, and anti-cancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoescin Ie can be synthesized through the extraction and purification of Aescine from horse chestnut seeds. The process involves the use of solvents such as methanol and acetonitrile, followed by chromatographic techniques to isolate this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from horse chestnut seeds. The seeds are first ground into a fine powder, and then subjected to solvent extraction. The extract is then purified using chromatographic methods to obtain this compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions: Isoescin Ie undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .

Aplicaciones Científicas De Investigación

Isoescin Ie, a derivative of Aescine, is a triterpene saponin found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It possesses a range of pharmacological properties, including anti-inflammatory, anti-edematous, and anti-cancer activities.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry: Used as a reference compound in chromatographic studies and for synthesizing new triterpene derivatives.
  • Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
  • Medicine: Explored for potential therapeutic applications in treating chronic venous insufficiency, hemorrhoids, inflammation, and edema. Escin, which contains this compound, has been used to treat these conditions .
  • Industry: Utilized in formulating pharmaceutical products and cosmetics because of its anti-inflammatory and anti-edematous properties.

Pharmacokinetics

Pharmacokinetic studies of escin isomers, including this compound, have been conducted to understand their bioavailability and metabolism . These studies often involve administering the compounds to rats and measuring their concentrations in plasma over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

  • Bioavailability: The absorption of this compound is generally poor, with low oral bioavailability .
  • Interconversion: this compound can convert to other isomers in vivo, such as Escin Ia and Escin Ib, indicating that administering one isomer can lead to exposure to others .
  • Half-life: The terminal phase half-life (t1/2) and mean residence time (MRT) values can vary depending on whether this compound is administered alone or as part of a mixture like sodium escinate .

Additional Research

Mecanismo De Acción

Isoescin Ie exerts its effects through multiple molecular targets and pathways:

Comparación Con Compuestos Similares

  • Escin Ia
  • Escin Ib
  • Isoescin Ia
  • Isoescin Ib

Comparison: Isoescin Ie is unique due to its specific molecular structure and pharmacological profile. While Escin Ia and Escin Ib are also derived from horse chestnut seeds and share similar anti-inflammatory properties, this compound has shown distinct anti-cancer activities. Isoescin Ia and Isoescin Ib are isomers of this compound, with slight differences in their molecular structures and biological activities .

Actividad Biológica

Isoescin Ie is a member of the escin family, derived from the horse chestnut (Aesculus hippocastanum), known for its diverse biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and comparative effectiveness against various conditions.

Chemical Structure and Properties

Isoescins are a subset of saponins characterized by their complex glycosidic structures. This compound, in particular, is noted for its unique structural features that influence its biological activity. The general structure of isoescins includes a sapogenin backbone with various sugar moieties, which can significantly affect their pharmacokinetics and bioavailability.

Isoescin Isomer R1 R2 R3 R4 R5 R6
Isoescin IaOHHAcetylHTigeloylβ-d-glucopyranosyl
Isoescin IbOHHAcetylHAngeloylβ-d-glucopyranosyl
This compoundOHHAcetylHUnknownUnknown

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Anti-inflammatory Effects : Isoescins have been shown to inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various models. This property is particularly beneficial in treating conditions such as chronic venous insufficiency and arthritis .
  • Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival pathways such as PI3K/Akt. For instance, it has been observed to reduce cell viability in ovarian and pancreatic cancer cell lines by downregulating oncogenes like c-Myc and COX-2 .
  • Antioxidant Properties : this compound exhibits significant antioxidant activity, scavenging free radicals more effectively than some traditional antioxidants like Vitamin E. This property contributes to its potential in anti-aging therapies .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound has been studied extensively. It is noted for its high bioavailability, which exceeds 90% under optimal conditions. The compound reaches peak plasma concentrations approximately two hours post-administration, with a half-life conducive to therapeutic use . The conversion of escins to isoescins during metabolism also enhances their bioactivity.

Comparative Effectiveness

When compared with other saponins from the Aesculus genus, this compound exhibits distinct advantages:

  • Hemolytic Activity : While isoescins generally exhibit lower hemolytic activity compared to their escin counterparts, this compound maintains sufficient potency for therapeutic applications without significant cytotoxicity to red blood cells .
  • Synergistic Effects : Combining this compound with other escins may enhance overall efficacy due to synergistic effects observed in various biological assays. This is particularly relevant in formulations aimed at treating multifactorial diseases like cancer and cardiovascular disorders .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

  • Ovarian Cancer Study : In vitro studies using HeyA8 and SNU-119 cell lines demonstrated that treatment with this compound led to a significant decrease in autophagy-dependent cancer stem cell differentiation and stromal ECM production driven by HIF1α .
  • Pancreatic Cancer Research : Research involving BxPC-3 and PANC-1 cell lines indicated that this compound treatment resulted in decreased expression of NF–κB and cyclin D1, sensitizing cells to chemotherapy agents like cisplatin .
  • Anti-inflammatory Applications : Clinical trials have shown promising results for this compound in reducing symptoms associated with chronic venous insufficiency, showcasing its potential as a therapeutic agent in vascular health .

Propiedades

Fórmula molecular

C49H76O19

Peso molecular

969.1 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C49H76O19/c1-10-22(2)41(62)68-39-38(59)49(21-63-23(3)52)25(17-44(39,4)5)24-11-12-28-45(6)15-14-30(46(7,20-51)27(45)13-16-47(28,8)48(24,9)18-29(49)53)65-43-37(34(57)33(56)36(66-43)40(60)61)67-42-35(58)32(55)31(54)26(19-50)64-42/h10-11,25-39,42-43,50-51,53-59H,12-21H2,1-9H3,(H,60,61)/b22-10+/t25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36-,37+,38-,39-,42-,43+,45-,46+,47+,48+,49-/m0/s1

Clave InChI

WZAAXYBBKLYKDH-SDDXPSMISA-N

SMILES isomérico

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

SMILES canónico

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)COC(=O)C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.